3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one
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Overview
Description
3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one is a heterocyclic compound featuring a five-membered ring structure with a sulfur atom and a ketone group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylbutan-2-one with a sulfur source in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidinone derivatives.
Scientific Research Applications
3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one involves its interaction with specific molecular targets. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with receptors or ion channels, thereby exerting its biological effects .
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog without the sulfur atom.
3,3-Dimethylpyrrolidin-2-one: Lacks the sulfanyliden group.
5-Sulfanylidenepyrrolidin-2-one: Similar structure but without the dimethyl groups.
Uniqueness: 3,3-Dimethyl-5-sulfanylidenepyrrolidin-2-one is unique due to the presence of both the dimethyl and sulfanyliden groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to its analogs .
Properties
CAS No. |
121103-60-4 |
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Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
3,3-dimethyl-5-sulfanylidenepyrrolidin-2-one |
InChI |
InChI=1S/C6H9NOS/c1-6(2)3-4(9)7-5(6)8/h3H2,1-2H3,(H,7,8,9) |
InChI Key |
SYGGBQBGYAYTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=S)NC1=O)C |
Origin of Product |
United States |
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